N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide
Description
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and a thienyl group
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c1-11-21-14(17(18,19)20)10-15(22-11)24-6-4-12(5-7-24)23-16(25)9-13-3-2-8-26-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXYAZLGDLWBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the Thienyl Group: The thienyl group is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with the pyrimidine-piperidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or thienyl derivatives.
Scientific Research Applications
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(2-furyl)acetamide
- N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(2-pyridyl)acetamide
Uniqueness
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound consists of several key structural components:
- Pyrimidine Ring : Contains a trifluoromethyl group that enhances lipophilicity and metabolic stability.
- Piperidine Ring : Contributes to the compound's pharmacological properties.
- Thiophene Group : Known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases binding affinity to specific receptors and enzymes, modulating their activity. This can lead to alterations in cellular signaling pathways, which are crucial in various therapeutic contexts.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, studies have shown that derivatives containing similar structural motifs can induce apoptosis in cancer cells through caspase-dependent pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 3.2 | Caspase activation |
| 2 | DU145 | 6.8 | Cell cycle arrest |
| 3 | A549 | 8.4 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Anticancer Effects :
- A study evaluated a series of pyrimidine derivatives for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that compounds with similar structures effectively reduced cell viability in multiple cancer cell lines, highlighting the importance of structural modifications on bioactivity .
- Antimicrobial Efficacy :
-
Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds could interfere with DNA replication processes in bacterial cells, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
